2-chloro-4-(trifluoromethyl)phenylacetic acid

概要

説明

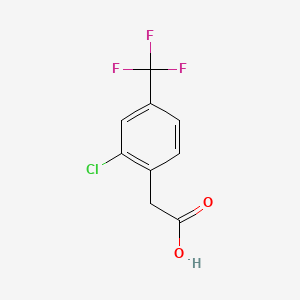

2-chloro-4-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H6ClF3O2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 4-position. This compound is known for its unique chemical properties and is used in various scientific research applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(trifluoromethyl)phenylacetic acid typically involves the chlorination of 4-(trifluoromethyl)phenylacetic acid. One common method is the reaction of 4-(trifluoromethyl)phenylacetic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the substitution of the hydrogen atom at the 2-position with a chlorine atom.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

2-chloro-4-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学的研究の応用

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

2-Chloro-4-(trifluoromethyl)phenylacetic acid is primarily recognized as a key intermediate in the synthesis of various pharmaceuticals. Its incorporation into drug formulations enhances the efficacy and specificity of therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs. The presence of fluorine enhances metabolic stability and bioactivity, making fluorinated compounds increasingly prevalent in modern pharmaceuticals .

Case Study: Anti-inflammatory Drugs

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced anti-inflammatory properties. For instance, the synthesis of specific non-steroidal anti-inflammatory drugs (NSAIDs) has been optimized using this compound as an intermediate, leading to improved therapeutic outcomes .

Agricultural Chemicals

Formulation of Agrochemicals

The compound plays a crucial role in formulating agrochemicals, including herbicides and fungicides. Its unique chemical properties improve the performance and selectivity of these products, resulting in more effective pest control solutions. The incorporation of trifluoromethyl groups often leads to enhanced lipophilicity and solubility, which are critical for the efficacy of agrochemical formulations .

Case Study: Herbicide Development

A notable application involves developing selective herbicides that target specific weed species while minimizing damage to crops. The synthesis of these herbicides frequently utilizes this compound, demonstrating its effectiveness in agricultural applications .

Material Science

Enhancing Material Properties

In material science, this compound is incorporated into polymer formulations to enhance thermal stability and chemical resistance. This application is particularly valuable in producing durable materials for automotive and construction industries where resistance to harsh conditions is essential .

Case Study: Polymer Development

Research has shown that polymers modified with trifluoromethyl-containing compounds exhibit superior thermal properties compared to their non-fluorinated counterparts. This modification leads to materials that can withstand higher temperatures and aggressive chemicals, making them suitable for demanding applications .

Fluorinated Compounds Research

Exploration of Unique Properties

The compound serves as a vital component in research focused on fluorinated compounds, which are known for their distinctive characteristics. These studies aim to understand how fluorination alters chemical behavior, leading to innovations in materials and chemicals with enhanced functionalities .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound is utilized as a standard reference material. Its consistent properties help improve the accuracy and reliability of chemical analyses across various laboratories .

Summary Table of Applications

| Application Area | Description | Case Studies/Examples |

|---|---|---|

| Pharmaceutical | Key intermediate for NSAIDs; enhances efficacy and stability | Development of anti-inflammatory drugs |

| Agricultural Chemicals | Used in herbicides and fungicides; improves selectivity and performance | Selective herbicide formulations |

| Material Science | Enhances thermal stability and chemical resistance in polymers | Durable materials for automotive applications |

| Fluorinated Compounds | Research into unique properties of fluorinated compounds | Innovations in chemical functionalities |

| Analytical Chemistry | Standard reference material for improving analytical methods | Used in various laboratory analyses |

作用機序

The mechanism of action of 2-chloro-4-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity to target molecules.

類似化合物との比較

Similar Compounds

4-(trifluoromethyl)phenylacetic acid: Lacks the chlorine substitution at the 2-position.

2-(trifluoromethyl)phenylacetic acid: Lacks the chlorine substitution at the 4-position.

2-chloro-phenylacetic acid: Lacks the trifluoromethyl group at the 4-position.

Uniqueness

2-chloro-4-(trifluoromethyl)phenylacetic acid is unique due to the presence of both the chlorine and trifluoromethyl groups, which confer distinct chemical properties

特性

IUPAC Name |

2-[2-chloro-4-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c10-7-4-6(9(11,12)13)2-1-5(7)3-8(14)15/h1-2,4H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLULPIXGVZSEES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20477336 | |

| Record name | 2-CHLORO-4-TRIFLUOROMETHYLPHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601513-26-2 | |

| Record name | 2-CHLORO-4-TRIFLUOROMETHYLPHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。